molecular formula C9H20O B13590611 5-Methyloctan-2-OL CAS No. 66793-81-5

5-Methyloctan-2-OL

Cat. No.: B13590611
CAS No.: 66793-81-5
M. Wt: 144.25 g/mol
InChI Key: IWFICVXFFNDWOJ-UHFFFAOYSA-N
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Description

5-Methyloctan-2-OL is an organic compound with the molecular formula C9H20O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyloctan-2-OL can be synthesized through several methods. One common approach involves the reduction of 5-methyloctan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 5-methyloctan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

5-Methyloctan-2-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methyloctan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 5-methyloctane using strong reducing agents.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in neutral or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 5-Methyloctan-2-one

    Reduction: 5-Methyloctane

    Substitution: 5-Methyloctyl halides

Scientific Research Applications

5-Methyloctan-2-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyloctan-2-OL involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can influence various biochemical pathways and processes, making it a valuable compound in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-octanol
  • 2-Octanol
  • 2-Methylhexan-2-ol

Uniqueness

5-Methyloctan-2-OL is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

66793-81-5

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

5-methyloctan-2-ol

InChI

InChI=1S/C9H20O/c1-4-5-8(2)6-7-9(3)10/h8-10H,4-7H2,1-3H3

InChI Key

IWFICVXFFNDWOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCC(C)O

Origin of Product

United States

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